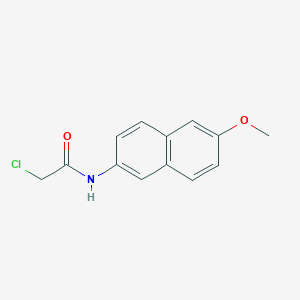![molecular formula C10H10ClF2NO B6646163 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646163.png)
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Difluoromethylornithine (DFMO) and is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a critical role in the biosynthesis of polyamines. In
Mécanisme D'action
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide inhibits ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to cancer development. By inhibiting ODC, 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide reduces the levels of polyamines, which in turn slows down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has been shown to have minimal toxicity in animal studies. In humans, 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has been used to treat African sleeping sickness, a parasitic infection that affects the central nervous system. 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has also been shown to reduce the risk of colon cancer in individuals with a history of colon polyps.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide in lab experiments is its specificity for ODC. 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide does not inhibit other enzymes involved in polyamine biosynthesis, which reduces the risk of off-target effects. However, 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has a short half-life and requires frequent dosing, which can be a limitation in some experiments.
Orientations Futures
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Future research could focus on optimizing the dosing regimen of 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide to improve its efficacy and reduce the risk of side effects. 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide could also be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide involves the reaction of N-methylacetamide with 2,5-difluorobenzyl chloride in the presence of a base. The reaction occurs at room temperature and yields 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide as a white crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has been studied extensively for its potential use in cancer research. The inhibition of ODC by 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has also been studied for its potential use in the treatment of neuroblastoma, a type of childhood cancer.
Propriétés
IUPAC Name |
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c1-14(10(15)5-11)6-7-4-8(12)2-3-9(7)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKILCFKWXZCQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B6646085.png)

![2-amino-N-[(5-bromo-2-methoxyphenyl)methyl]propanamide](/img/structure/B6646102.png)
![3-[(2-Methoxy-5-methylphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B6646103.png)


![2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide](/img/structure/B6646134.png)

![N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B6646151.png)
![2-chloro-N-[2-(3,4-difluorophenyl)ethyl]acetamide](/img/structure/B6646183.png)
![2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide](/img/structure/B6646186.png)